hAChE Inhibitory Potency vs. Analog
hAChE-IN-2 (Compound 21) demonstrates superior inhibitory potency against human acetylcholinesterase compared to its closely related structural analog, Compound 24 (hAChE-IN-1), within the same study. Both compounds were synthesized and evaluated under identical conditions [1].
| Evidence Dimension | Inhibition of human acetylcholinesterase (hAChE) activity |
|---|---|
| Target Compound Data | IC50 = 0.71 μM |
| Comparator Or Baseline | Compound 24 (hAChE-IN-1), IC50 = 1.09 μM |
| Quantified Difference | hAChE-IN-2 is 1.54-fold more potent (0.71 μM vs. 1.09 μM) |
| Conditions | In vitro enzymatic assay; compounds were synthesized and tested in parallel in the same study [1]. |
Why This Matters
For researchers requiring a potent hAChE inhibitor, this direct comparison quantifies the gain in potency (1.54-fold) achieved by selecting hAChE-IN-2 over the next-closest analog from the same chemical series.
- [1] Madhav H, Abdel-Rahman SA, Hashmi MA, et al. Multicomponent Petasis reaction for the identification of pyrazine based multi-target directed anti-Alzheimer's agents: In-silico design, synthesis, and characterization. Eur J Med Chem. 2023;254:115354. View Source
